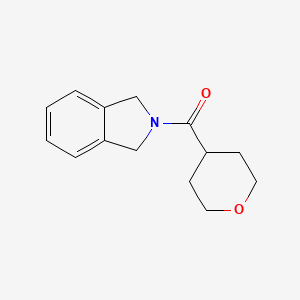
isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone, also known as ITM, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. ITM is a synthetic compound that can be produced through a specific synthesis method, and it has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone is not fully understood, but it has been found to interact with specific cellular targets. isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to inhibit the activity of specific enzymes that are involved in cancer cell growth and inflammation. Additionally, isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to interact with specific receptors in the brain that are involved in neuroprotection.
Biochemical and Physiological Effects:
isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to have unique biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to protect neurons from damage in animal models of neurodegenerative diseases. These effects are thought to be due to the specific interactions of isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone with cellular targets and receptors.
Vorteile Und Einschränkungen Für Laborexperimente
Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be produced in large quantities through a reliable synthesis method. Additionally, isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to have unique biochemical and physiological effects, making it a promising compound for further research. However, there are also limitations to the use of isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone in lab experiments. isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone is a synthetic compound that may not accurately mimic the effects of natural compounds. Additionally, the mechanism of action of isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone. One potential direction is to further explore its potential as an anticancer agent. isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to inhibit the growth of cancer cells in vitro, but further studies are needed to determine its efficacy in vivo. Another potential direction is to explore its potential as a neuroprotective agent. isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to protect neurons from damage in animal models, but further studies are needed to determine its efficacy in human models. Additionally, further studies are needed to fully understand the mechanism of action of isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone and its potential interactions with other cellular targets.
Synthesemethoden
Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone can be synthesized through a multistep process that involves the reaction of two starting materials, 2-oxoindoline and tetrahydro-2H-pyran-4-ol. The reaction is catalyzed by a specific catalyst and occurs under specific conditions of temperature and pressure. The final product is purified through a series of steps to obtain the pure compound. This synthesis method has been found to be efficient and reliable, and it has been used to produce isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1,3-dihydroisoindol-2-yl(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(11-5-7-17-8-6-11)15-9-12-3-1-2-4-13(12)10-15/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLKPDUQYDHUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3,5-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2906506.png)
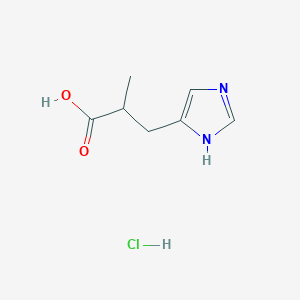
![2-(4-ethoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2906511.png)
![N-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B2906512.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2906513.png)
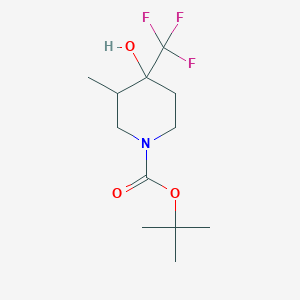
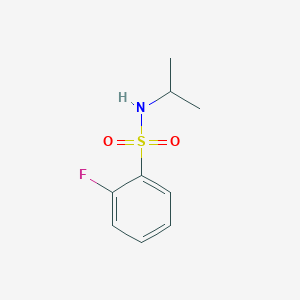
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2906516.png)
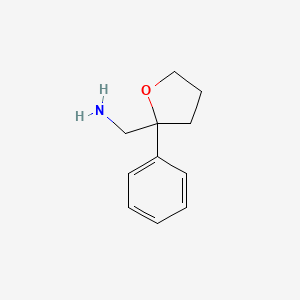

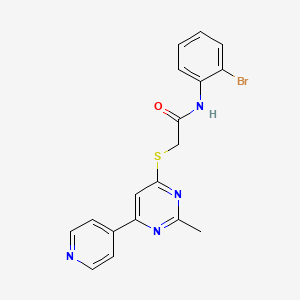
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-phenoxypropanamide](/img/structure/B2906524.png)

